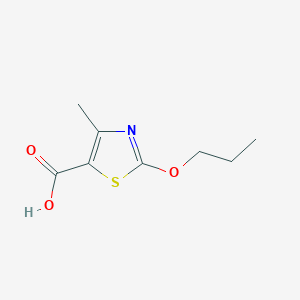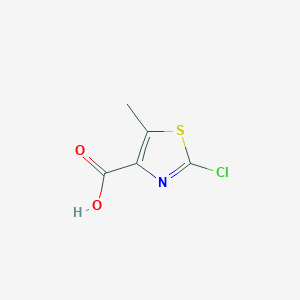
4-メチル-2-プロポキシ-1,3-チアゾール-5-カルボン酸
説明
4-Methyl-2-propoxy-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H11NO3S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-propoxy-1,3-thiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-propoxy-1,3-thiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医学
医学分野では、チアゾール誘導体は、その治療の可能性で知られています。 問題の化合物は、生物学的に活性なチアゾールとの構造的類似性から、さまざまな疾患の治療における有効性について検討することができます 。 例えば、抗菌性を持つ新規薬剤の合成における前駆体として役立つ可能性があります .
農業
チアゾール化合物は、特に農薬の合成において農業用途があります。 4-メチル-2-プロポキシ-1,3-チアゾール-5-カルボン酸のユニークな構造は、作物保護の向上を目指した新しい農薬の開発に利用できます .
材料科学
材料科学では、この化合物は有機蛍光色素の製造に使用できます。 その分子構造は、光または環境の変化に応答するポリマーまたはコーティングに組み込まれる可能性があります .
環境科学
チアゾール誘導体の環境用途には、環境汚染物質を分解する可能性のある化合物の製造における中間体としての使用が含まれます。 研究では、4-メチル-2-プロポキシ-1,3-チアゾール-5-カルボン酸を使用して、生物修復プロセスを助ける剤を製造する可能性を探ることができます .
生化学
生化学では、チアゾール誘導体は、プロテオミクス研究に役立ちます。 タンパク質の機能や相互作用を研究したり、チアゾール部分によって提供される特定の反応性が必要な生化学的アッセイの開発に使用することができます .
薬理学
薬理学的に、チアゾール誘導体は、痛風や関連する状態の治療に重要なキサンチンオキシダーゼ阻害剤として研究されてきました。 この化合物は、プリン代謝に関与する酵素を阻害する可能性、それによって体内の尿酸レベルを制御する可能性について調査できます .
作用機序
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, such as dna and topoisomerase ii . This interaction can result in DNA double-strand breaks, leading to cell cycle arrest and ultimately, cell death
Biochemical Pathways
Thiazole derivatives have been implicated in various biological processes, including the inhibition of bacterial growth
Result of Action
As mentioned earlier, thiazole derivatives can cause DNA double-strand breaks and cell cycle arrest, leading to cell death . .
Action Environment
It is known that the compound is stable under normal conditions, but it may decompose under high temperature and acidic conditions . The compound is soluble in water, alcohol, and ketone solvents , which could potentially influence its action and efficacy
特性
IUPAC Name |
4-methyl-2-propoxy-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-3-4-12-8-9-5(2)6(13-8)7(10)11/h3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRQAWOHYZGYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=C(S1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B1530549.png)







![2-Oxaspiro[3.3]heptan-6-one](/img/structure/B1530562.png)
![9-[2-Deoxy-5-O-(4,4'-dimethoxytrityl)-2-fluoro-beta-D-arabinofuranosyl]-N6-benzoyladenine](/img/structure/B1530564.png)

![methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1530566.png)


